![molecular formula C22H24N10O12S2 B1227591 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1227591.png)
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Overview
Description
Pirazmonam is a monocyclic beta-lactam antibiotic. Pirazmonam is more active than aztreonam against nonfermentative gram-negative bacteria.
Scientific Research Applications
Synthesis and Biological Characterization
Research indicates that derivatives similar to the specified compound have been synthesized and studied for their biological properties. For instance, compounds synthesized via the interaction of 3-chloroacetylthiazolidine-4-carboxylic acid methyl ester with various aminopyridines showed significant influence on learning and memory processes in experimental animals, indicating potential applications in cognitive enhancement or neurological research (Krichevskii et al., 2007).
Molecular Docking and Synthesis Studies
In another study, derivatives of thiazolidine and pyridine, which are structurally similar to the compound , were synthesized. These compounds showed a high affinity for CDK4 protein in molecular docking studies, suggesting their potential use in cancer research or drug development (Holam et al., 2022).
Antimicrobial Activity
A study on the synthesis of various azetidinonyl/thiazolidinonyl derivatives, related to the compound , revealed their potential antimicrobial activity. These findings can contribute to the development of new antibacterial agents (Singh et al., 2010).
Synthesis of Anticancer Agents
Derivatives of chromeno[4,3-b]pyridine, closely related to the compound, were synthesized and found to exhibit anticancer activities. Such compounds can be significant in the development of new cancer treatments (Ghani et al., 2022).
Amino Acid Sulfonamides Studies
The creation of amino acid derivatives based on structures similar to the compound has been investigated, providing insights into the development of new pharmaceuticals or therapeutic agents (Riabchenko et al., 2020).
Synthesis of Anti-cancer Agents
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, structurally related to the compound, has shown potential as anticancer agents. This could be pivotal in cancer therapy research (Redda & Gangapuram, 2007).
properties
IUPAC Name |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPWQGYERHATM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N10O12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883178 | |
Record name | Pirazmonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
CAS RN |
108319-07-9 | |
Record name | Pirazmonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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